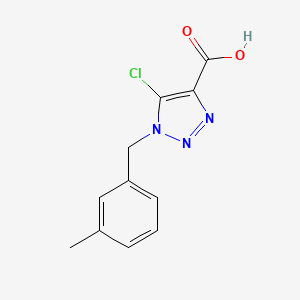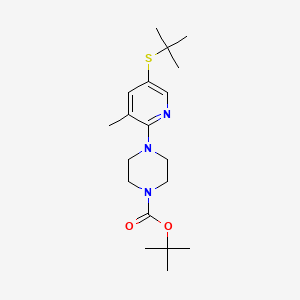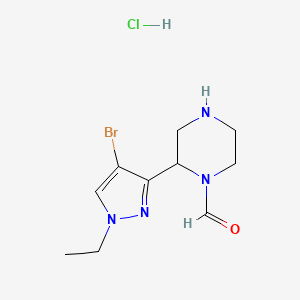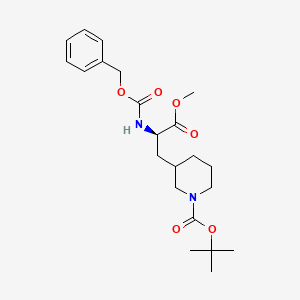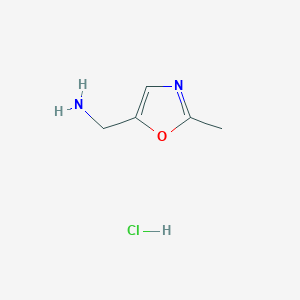
5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide is an organic compound with a complex structure that includes a pyridine ring substituted with chloro, ethyl, methoxy, and methyl groups, as well as a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Alkylation: Introduction of the ethyl and methyl groups.
Methoxylation: Introduction of the methoxy group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.
Applications De Recherche Scientifique
5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the chloro and methoxy groups but has a different overall structure and functional groups.
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N-ethyl phenyl-C): Another compound with similar functional groups but different structural arrangement.
Uniqueness
5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups and the pyridine ring structure. This unique arrangement allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for certain applications in research and industry.
Propriétés
Formule moléculaire |
C9H13ClN2O3S |
|---|---|
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13ClN2O3S/c1-4-12(2)16(13,14)8-6-11-5-7(10)9(8)15-3/h5-6H,4H2,1-3H3 |
Clé InChI |
DUVFBKNSYRFEHS-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)S(=O)(=O)C1=CN=CC(=C1OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
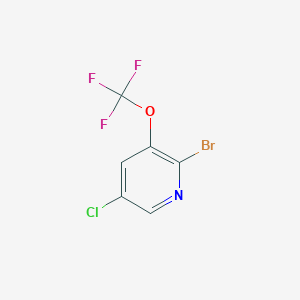
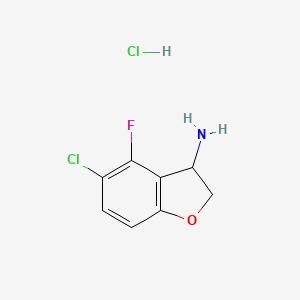
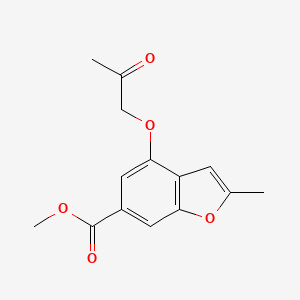


![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
